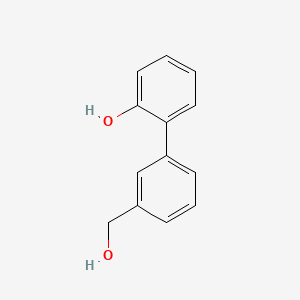
2-(3-Hydroxymethylphenyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(3-Hydroxymethylphenyl)phenol” is a type of phenolic compound. Phenolic compounds are made of one or more hydroxyl groups directly attached to one or more aromatic rings . They are known to exhibit various biological activities such as antimicrobial, antioxidant, and anti-inflammatory properties .
Synthesis Analysis
Phenolic compounds can be synthesized through various methods. For instance, a mild, green, and highly efficient protocol was developed for the synthesis of substituted phenols via ipso-hydroxylation of arylboronic acids in ethanol . Another method involves the Petasis reaction .Molecular Structure Analysis
The molecular structure of phenolic compounds like “this compound” can be analyzed using various techniques. The most stable molecular structure of a similar compound, 2-((4-(hydroxymethyl)phenyl)(pyrrolidin-1-yl)methyl)phenol, was optimized using DFT/B3LYP and DFT/B3PW91 methods with 6-311++G(d,p) basis sets .Chemical Reactions Analysis
Phenolic compounds are very reactive towards electrophilic aromatic substitution . They can interact with other food components, such as carbohydrates, proteins, or lipids, and the chemical reactions that occur during baking technologies may also affect the results of measurements .Physical and Chemical Properties Analysis
Phenolic compounds have characteristic physical properties such as melting and boiling points, density, solubility, physical state, color, flavor, and aroma . Their chemical properties include antioxidant properties, acidity, metal complexation, hydrogen bonding, ester formation, glycosylation, ether formation, and oxidation .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Facile Synthesis : 2-(Phenylthio)phenols, closely related to 2-(3-Hydroxymethylphenyl)phenol, have been synthesized through copper(I)-catalyzed tandem transformations, demonstrating the versatility of these compounds in chemical synthesis (Xu, Wan, Mao, & Pan, 2010).
Electron Transfer Properties : Research on similar phenolic compounds has revealed insights into their electron transfer properties, which are critical in various chemical reactions (Rhile & Mayer, 2004).
Biological and Environmental Applications
Plastic Industry Impact : Phenols like this compound, used in plastics, have been studied for their effects on human health, particularly their interaction with cellular receptors (Krüger, Long, & Bonefeld‐Jørgensen, 2008).
Biocatalyst in Production : This compound is instrumental in biocatalytic processes, facilitating the production of toxic catechols from toxic phenols, showcasing its role in biotechnology (Held et al., 1999).
Material Science and Engineering
Polymer Modification : Research shows the potential of phenolic compounds in enhancing the reactivity of molecules towards benzoxazine ring formation, highlighting their role in material science and engineering (Trejo-Machin et al., 2017).
Spectroscopic Analysis : Phenolic compounds have been the subject of extensive spectroscopic studies, providing valuable insights into their molecular properties, which are essential for various applications in science and technology (Ulaş, 2021).
Environmental Monitoring
- Electrochemical Sensors : Phenolic compounds like this compound can be detected using voltammetric sensors, emphasizing their importance in environmental monitoring and pollution control (Karimi-Maleh et al., 2019).
Wirkmechanismus
Target of Action
The primary targets of 2-(3-Hydroxymethylphenyl)phenol are likely to be similar to those of other phenolic compounds. Phenols are known to be very reactive towards electrophilic aromatic substitution . They can undergo reactions with a variety of substances, including electrophiles and oxidizing agents .
Mode of Action
The mode of action of this compound involves its interaction with its targets, leading to various changes. For instance, phenols are known to be strongly activating, often leading to electrophilic addition . This compound, being a phenol derivative, may also exhibit similar reactivity.
Biochemical Pathways
The biochemical pathways affected by this compound are likely to involve the redox properties of phenolic compounds . Phenols can be oxidized to quinones, which play a crucial role in various biological processes . Furthermore, phenolic compounds are known to act as antioxidants, preventing oxidizing reactions on other compounds .
Pharmacokinetics
It’s known that 2-hydroxymethylphenols can be prepared in good yield by reduction with sodium borohydride of the precursor aldehydes . This suggests that the compound might be metabolized in the body through similar reduction reactions.
Result of Action
The molecular and cellular effects of this compound’s action are likely to be diverse, given the wide range of reactions that phenolic compounds can undergo. For instance, the oxidation of phenols to quinones can have significant biological implications . Moreover, the antioxidant properties of phenolic compounds can protect other compounds from oxidizing reactions .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the reactivity of phenols towards electrophilic aromatic substitution can be affected by the presence of other substances in the environment . Additionally, the antioxidant properties of phenolic compounds can be influenced by the presence of oxidizing agents .
Safety and Hazards
Zukünftige Richtungen
The future research directions in the field of phenolic compounds include exploring catalytic oxidative coupling of phenols and other related species (carbazoles, indoles, aryl ethers, etc.) . The development of efficient methods for their synthesis as well as modern and accurate methods for their detection and analysis will continue .
Biochemische Analyse
Biochemical Properties
2-(3-Hydroxymethylphenyl)phenol plays a significant role in various biochemical reactions. It interacts with enzymes such as peroxidases and oxidases, which facilitate its oxidation and reduction. These interactions often result in the formation of reactive oxygen species (ROS), contributing to its antioxidant properties . Additionally, this compound can bind to proteins, altering their structure and function, which may enhance or inhibit enzymatic activities .
Cellular Effects
This compound influences various cellular processes. It has been shown to modulate cell signaling pathways, particularly those involved in oxidative stress responses. By scavenging ROS, this compound protects cells from oxidative damage, thereby maintaining cellular homeostasis . It also affects gene expression by regulating transcription factors and signaling molecules, which can lead to changes in cellular metabolism and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can directly bind to biomolecules, such as DNA and proteins, influencing their activity and stability . This compound may inhibit or activate enzymes by altering their active sites or inducing conformational changes. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are influenced by factors such as pH, temperature, and exposure to light . Long-term studies have shown that this compound can have sustained antioxidant effects, but its efficacy may decrease over time due to degradation . In vitro and in vivo studies have demonstrated that prolonged exposure to this compound can lead to adaptive cellular responses, including upregulation of antioxidant enzymes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it exhibits protective effects against oxidative stress and inflammation . At high doses, this compound can induce toxicity, leading to adverse effects such as liver damage and oxidative stress . Threshold effects have been observed, where a specific dosage range maximizes the beneficial effects while minimizing toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized by enzymes such as cytochrome P450s, which facilitate its biotransformation into various metabolites . These metabolites can further participate in biochemical reactions, influencing metabolic flux and altering metabolite levels . The interactions of this compound with cofactors and other enzymes play a crucial role in its metabolic fate .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes . The localization and accumulation of this compound within specific cellular compartments are influenced by its chemical properties and interactions with cellular components .
Subcellular Localization
The subcellular localization of this compound affects its activity and function. It can be targeted to specific compartments or organelles through targeting signals or post-translational modifications . For instance, this compound may accumulate in the mitochondria, where it can exert its antioxidant effects by scavenging ROS and protecting mitochondrial function .
Eigenschaften
IUPAC Name |
2-[3-(hydroxymethyl)phenyl]phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O2/c14-9-10-4-3-5-11(8-10)12-6-1-2-7-13(12)15/h1-8,14-15H,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPZUGBQFZWKEBS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=CC(=C2)CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide](/img/structure/B2998361.png)
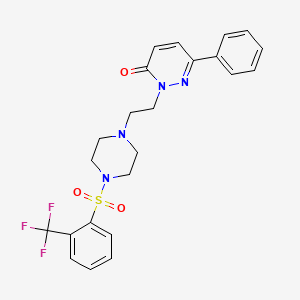
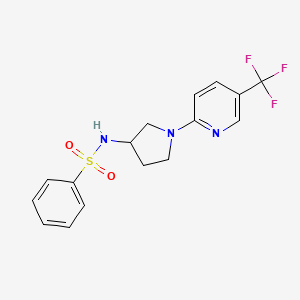
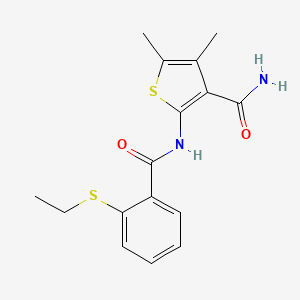
![N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide](/img/structure/B2998367.png)

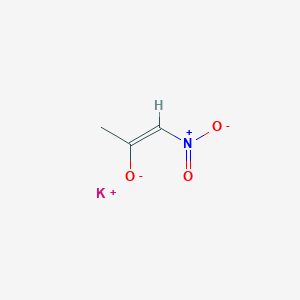
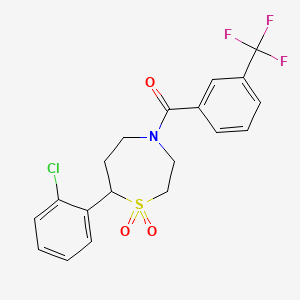
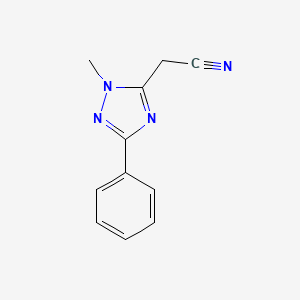
![1-Phenyl-3-[2-[2-(phenylcarbamoylamino)ethoxy]ethyl]urea](/img/structure/B2998378.png)
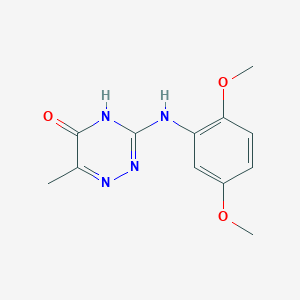
![2-amino-6-benzyl-7-methyl-5-oxo-4-(pyridin-3-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2998380.png)
![(1R,3R,5S)-8-Azaspiro[bicyclo[3.2.1]octane-3,3'-indoline] 2hcl](/img/structure/B2998382.png)
![[3-(3,4,5-Trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2998384.png)
